(3Z,13E)-Octadeca-3,13-dienyl acetate
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Overview
Description
(3Z,13E)-Octadeca-3,13-dienyl acetate is an organic compound belonging to the class of esters. It is characterized by its long carbon chain with two double bonds at the 3rd and 13th positions, and an acetate group at the terminal end. This compound is often found in nature and is known for its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,13E)-Octadeca-3,13-dienyl acetate typically involves the esterification of (3Z,13E)-Octadeca-3,13-dienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(3Z,13E)-Octadeca-3,13-dienyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated ester.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of (3Z,13E)-Octadeca-3,13-dienal or (3Z,13E)-Octadeca-3,13-dienoic acid.
Reduction: Formation of Octadecyl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
(3Z,13E)-Octadeca-3,13-dienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Plays a role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3Z,13E)-Octadeca-3,13-dienyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to receptor proteins, triggering a cascade of biochemical events. For example, in insects, it acts as a pheromone by binding to olfactory receptors, leading to behavioral changes.
Comparison with Similar Compounds
Similar Compounds
(3Z,13E)-Octadeca-3,13-dienol: The alcohol counterpart of (3Z,13E)-Octadeca-3,13-dienyl acetate.
Octadecyl acetate: A saturated ester with similar structural features but without double bonds.
(3Z,13E)-Octadeca-3,13-dienoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific double bond configuration and its role in biological signaling. Its structural features make it a valuable compound for studying esterification reactions and its applications in various fields highlight its versatility.
Properties
CAS No. |
57491-35-7 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
[(3Z,13E)-octadeca-3,13-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16- |
InChI Key |
VVJPJXKHBZNADP-NGLZPYLXSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC/C=C\CCOC(=O)C |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Origin of Product |
United States |
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